molecular formula C8H7F3N2O B2857556 N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine CAS No. 1824791-86-7

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B2857556
CAS No.: 1824791-86-7
M. Wt: 204.152
InChI Key: HMHQHUNAOJUMDW-NTUHNPAUSA-N
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Description

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine is a chemical compound characterized by its trifluoromethyl group and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one with hydroxylamine under acidic conditions. The reaction typically involves refluxing the starting materials in a suitable solvent, such as ethanol or methanol, with a catalytic amount of an acid like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones or carboxylic acids.

  • Reduction: Trifluoromethyl alcohols or amines.

  • Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one

  • 1,1,1-Trifluoro-N-(3-(((4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-4-yl)methanesulfonamide

Uniqueness: N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine stands out due to its specific structural features, such as the presence of the hydroxylamine group, which can impart different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(NE)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHQHUNAOJUMDW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N\O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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